molecular formula C24H26N6O3S B12345863 Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate

Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate

Cat. No.: B12345863
M. Wt: 478.6 g/mol
InChI Key: LPWZEKMMFOXJCC-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the core heterocyclic structureCommon reagents used in these reactions include anhydrous aluminum chloride, which acts as a catalyst in the Fries rearrangement to produce hydroxy benzophenones .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound binds to the active site and inhibits or modulates their activity. The pathways involved can include signal transduction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate is unique due to its intricate structure, which includes multiple aromatic rings and heterocyclic elements

Properties

Molecular Formula

C24H26N6O3S

Molecular Weight

478.6 g/mol

IUPAC Name

methyl 4-[[2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H26N6O3S/c1-15-3-5-16(6-4-15)19-13-20-22-26-27-24(29(22)11-12-30(20)28-19)34-14-21(31)25-18-9-7-17(8-10-18)23(32)33-2/h3-12,19-20,22,26,28H,13-14H2,1-2H3,(H,25,31)

InChI Key

LPWZEKMMFOXJCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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